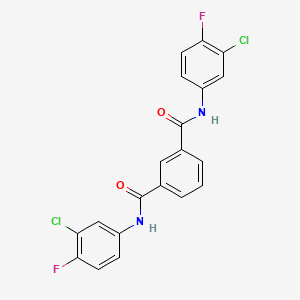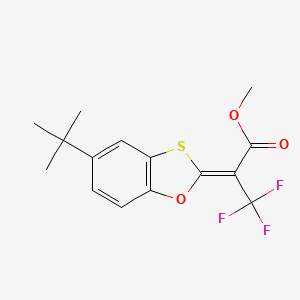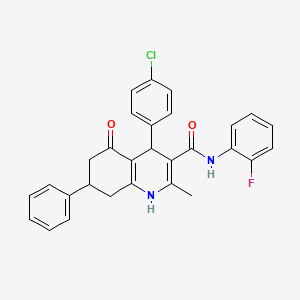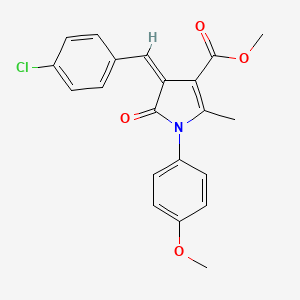![molecular formula C19H23FN2O5S B11639429 4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B11639429.png)
4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues . The reaction conditions often include the use of a base such as potassium tert-butoxide and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenated compounds and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The fluorophenyl sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the dimethoxyphenol moiety can contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: A related compound used in the synthesis of various pharmaceuticals.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A novel inhibitor of equilibrative nucleoside transporters (ENTs).
Uniqueness
4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C19H23FN2O5S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
4-[[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C19H23FN2O5S/c1-26-17-11-14(12-18(27-2)19(17)23)13-21-7-9-22(10-8-21)28(24,25)16-5-3-15(20)4-6-16/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Clé InChI |
VQYXSOXYLCMGAQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11639346.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639348.png)

![6-benzyl-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639353.png)

![5-chloro-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-phenoxyaniline](/img/structure/B11639363.png)
![(5Z)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639371.png)
![1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B11639380.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11639388.png)

![2-chloro-4-{5-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11639397.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639417.png)
